molecular formula C11H9BrN2O3 B2973344 2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide CAS No. 1281712-90-0

2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide

Cat. No. B2973344
M. Wt: 297.108
InChI Key: WKOBAXNXGCANDF-UHFFFAOYSA-N
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Description

2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide, commonly known as BIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIMB belongs to the class of benzamides and isoxazoles, which are known to possess a wide range of biological activities.

Scientific Research Applications

Photodynamic Therapy Applications

The study by (Pişkin, Canpolat, & Öztürk, 2020) describes new compounds synthesized and characterized for use in photodynamic therapy, highlighting the importance of specific functional groups for generating singlet oxygen, a crucial reactive species in cancer treatment through photodynamic methods.

Herbicide Degradation and Resistance

Research by (McBride, Kenny, & Stalker, 1986) and (Stalker, McBride, & Malyj, 1988) focuses on the metabolism of herbicides and genetic engineering for herbicide resistance, demonstrating the biochemical and genetic approaches to manage and mitigate the impacts of herbicidal compounds on non-target plants.

Molecular Docking and Halogen Bonding

A detailed analysis by (Moreno-Fuquen et al., 2022) explores the structural properties and molecular docking of benzamide isomers, including the role of halogen bonding. This study could provide insights into how halogen atoms in compounds like "2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide" might interact with biological targets.

G Protein-Coupled Receptor (GPR35) Agonists

Wei et al. (2018) discuss the development of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent GPR35 agonists, indicating the potential therapeutic applications of similar compounds in treating pain, inflammatory, and metabolic diseases. The study can be accessed for more details at (Wei et al., 2018).

Herbicide Soil Metabolism

The work by (Rouchaud et al., 1993) on the metabolism of isoxaben in soil underlines the environmental fate of such compounds, emphasizing the importance of understanding how chemical compounds are broken down in agricultural settings.

properties

IUPAC Name

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-16-8-2-3-10(12)9(4-8)11(15)14-7-5-13-17-6-7/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOBAXNXGCANDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide

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